molecular formula C14H12N2O2 B10863203 [1,1'-Biphenyl]-2,5-dicarboxamide

[1,1'-Biphenyl]-2,5-dicarboxamide

Cat. No.: B10863203
M. Wt: 240.26 g/mol
InChI Key: NJUCXYNNTOPZKZ-UHFFFAOYSA-N
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Description

Biphenyl-2,5-dicarboxamide is an organic compound consisting of two benzene rings connected by a single bond, with carboxamide groups attached at the 2 and 5 positions of one of the benzene rings. This compound is part of the biphenyl family, which is known for its applications in various fields such as materials science, pharmaceuticals, and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-2,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide groups to amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions include biphenyl derivatives with various functional groups, such as carboxylic acids, amines, and halogenated biphenyls .

Mechanism of Action

The mechanism of action of biphenyl-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenyl-2,5-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

2-phenylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C14H12N2O2/c15-13(17)10-6-7-11(14(16)18)12(8-10)9-4-2-1-3-5-9/h1-8H,(H2,15,17)(H2,16,18)

InChI Key

NJUCXYNNTOPZKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)N)C(=O)N

Origin of Product

United States

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